molecular formula C35H30Cl4FeP2Pd B13729974 Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate

Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate

Cat. No.: B13729974
M. Wt: 816.6 g/mol
InChI Key: CWHRHCATIKFSND-UHFFFAOYSA-L
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Description

Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in various palladium-catalyzed coupling reactions, making it a valuable catalyst in organic synthesis .

Preparation Methods

The compound can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The reaction typically involves the following steps :

Chemical Reactions Analysis

Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate undergoes various types of reactions, primarily in the realm of palladium-catalyzed coupling reactions :

  • Cross-Coupling Reactions

      Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl compounds.

      Heck Reaction: Couples alkenes with aryl halides.

      Sonogashira Coupling: Couples terminal alkynes with aryl halides.

      Stille Coupling: Couples organotin compounds with aryl halides.

      Negishi Coupling: Couples organozinc compounds with aryl halides.

      Buchwald-Hartwig Amination: Couples amines with aryl halides.

  • Common Reagents and Conditions

      Reagents: Aryl halides, boronic acids, organotin compounds, organozinc compounds, amines.

      Conditions: Typically performed in the presence of a base (e.g., K₂CO₃, NaOH) and a solvent (e.g., toluene, DMF).

  • Major Products

    • Biaryl compounds, alkenes, alkynes, and various substituted aromatic compounds.

Scientific Research Applications

Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is extensively used in scientific research due to its versatility as a catalyst :

  • Chemistry

      Catalyst in Organic Synthesis: Facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

      Synthesis of Complex Molecules: Used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

  • Biology

      Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.

  • Medicine

      Drug Development: Plays a role in the synthesis of potential drug candidates through palladium-catalyzed reactions.

  • Industry

      Material Science: Used in the production of polymers, OLEDs, and other advanced materials.

Mechanism of Action

The mechanism of action of bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate involves the formation of a palladium complex that facilitates various coupling reactions :

  • Catalytic Cycle

      Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl halide, forming a palladium(II) intermediate.

      Transmetalation: The intermediate reacts with an organometallic reagent (e.g., boronic acid) to form a new palladium complex.

      Reductive Elimination: The final step involves reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

  • Molecular Targets and Pathways

    • The palladium complex targets aryl halides and organometallic reagents, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is unique due to its high efficiency and selectivity in catalyzing coupling reactions :

  • Similar Compounds

      Bis(triphenylphosphine)palladium dichloride: Another palladium complex used in similar coupling reactions.

      Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in various coupling reactions.

      Palladium(II) acetate: A commonly used palladium catalyst in organic synthesis.

  • Uniqueness

      Higher Stability: The ferrocene backbone provides greater stability to the palladium complex.

      Enhanced Reactivity: The bidentate ligand structure enhances the reactivity and selectivity of the catalyst.

Properties

Molecular Formula

C35H30Cl4FeP2Pd

Molecular Weight

816.6 g/mol

InChI

InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2

InChI Key

CWHRHCATIKFSND-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.[Cl-].[Cl-].[Fe].[Pd+2]

Origin of Product

United States

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